1-Chloro-2-methyl-2-propanol

Description

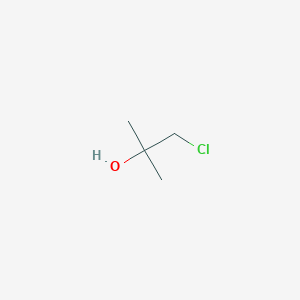

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-4(2,6)3-5/h6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOZGFXJZQXOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204381 | |

| Record name | 1-Chloro-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Chloro-2-methyl-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

558-42-9 | |

| Record name | 1-Chloro-2-methyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-methylpropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 558-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2-methyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-2-methyl-2-propanol (CAS Number: 558-42-9), a key chemical intermediate in various organic syntheses, including pharmaceutical manufacturing. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, outlines its known reactivity and toxicological profile, and discusses its applications. Notably, while a crucial building block in the synthesis of bioactive molecules, there is a lack of documented evidence for its direct involvement in specific biological signaling pathways.

Chemical Identity and Properties

This compound, also known as chloro-tert-butyl alcohol, is a halogenated tertiary alcohol. Its unique structure, featuring both a hydroxyl group and a chlorine atom, makes it a versatile reagent in organic chemistry.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 558-42-9 | [1][2] |

| Molecular Formula | C4H9ClO | [3] |

| Molecular Weight | 108.57 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Mild, characteristic | [1] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Boiling Point | 124-128 °C | [2] |

| Density | 1.058 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.439 | |

| Flash Point | 38 °C (100.4 °F) | |

| Solubility | Slightly miscible with water; soluble in common organic solvents like ethanol (B145695) and acetone. | [1] |

Synthesis and Purification

Several methods for the synthesis of this compound have been reported, primarily involving the chlorination of a tertiary alcohol or the hydration of a chlorinated alkene.

Experimental Protocol: Synthesis via Hydration of 3-Chloro-2-methylpropene (B57409)

This industrial method involves the acid-catalyzed addition of water across the double bond of 3-chloro-2-methylpropene.

Materials:

-

3-Chloro-2-methylpropene

-

80% Sulfuric acid

-

Water

-

Anhydrous magnesium sulfate

-

Cation exchange resin (optional, as a greener alternative to sulfuric acid)[4]

-

Reaction vessel with cooling capabilities

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and cooling system, 3-chloro-2-methylpropene is reacted with water in the presence of a catalytic amount of 80% sulfuric acid.[5] A patent describes an alternative continuous flow method where the reactants are passed through a column packed with a cation exchange resin, which serves as the acidic catalyst.[4]

-

Temperature Control: The reaction is exothermic and requires cooling to maintain a controlled temperature, typically between 0-45 °C.[4]

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is allowed to settle, and the organic layer is separated. The aqueous layer is extracted with dichloromethane to recover any dissolved product.[4]

-

Purification: The combined organic layers are washed with water and then dried over anhydrous magnesium sulfate. The dried organic phase is then subjected to fractional distillation to yield pure this compound.[4] The purity of the final product is typically greater than 97%.[4]

A logical workflow for the synthesis and purification is depicted below:

Analytical Protocols

The identity and purity of this compound are typically confirmed using spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different proton environments in the molecule.

-

Sample Preparation: A small amount of the purified liquid is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The spectrum is acquired on a standard NMR spectrometer.

-

Expected Signals: The spectrum is expected to show three distinct signals: a singlet for the two equivalent methyl groups, a singlet for the methylene (B1212753) protons adjacent to the chlorine atom, and a singlet for the hydroxyl proton.[5]

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Sample Preparation: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent.

-

Data Acquisition: The spectrum is typically recorded with broadband proton decoupling.

-

Expected Signals: Three distinct signals are expected, corresponding to the two equivalent methyl carbons, the methylene carbon bonded to chlorine, and the tertiary carbon bonded to the hydroxyl group.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Characteristic Absorption Bands:

-

A broad O-H stretch around 3500-3200 cm⁻¹ (indicative of the alcohol group).

-

Strong C-H stretches in the 2990-2950 cm⁻¹ region.

-

A strong C-O stretch between 1260-1050 cm⁻¹.

-

A medium to strong C-Cl stretch in the 800-600 cm⁻¹ range.[5]

-

Chemical Reactivity and Mechanisms

The dual functionality of this compound governs its reactivity.

Nucleophilic Substitution

The chlorine atom is attached to a primary carbon, making it susceptible to nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.[5] However, the adjacent bulky tertiary group can sterically hinder this backside attack. This reactivity allows for the introduction of various functional groups by displacing the chloride ion. A notable application is in the synthesis of polyfunctional thiols.[5]

Reactions of the Hydroxyl Group

The tertiary hydroxyl group can undergo reactions typical of alcohols, such as esterification and etherification, although these can be sterically hindered.

Dehydrochlorination

In the presence of a base, this compound can undergo dehydrochlorination. Unlike other chlorohydrins that form epoxides, this compound has been shown to yield 2-methyl-1,2-propanediol as the final product.[5][6]

The reaction mechanism is proposed to be a two-step nucleophilic elimination of hydrogen chloride.[6]

References

A Technical Guide to the Physical Properties of 1-Chloro-2-methyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-methyl-2-propanol (CAS No. 558-42-9) is a halogenated tertiary alcohol with significant applications as a chemical intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries.[1][2] Its bifunctional nature, possessing both a reactive chlorine atom and a hydroxyl group, allows for a variety of chemical transformations.[2] This document provides a comprehensive overview of the key physical properties of this compound, outlines experimental protocols for its synthesis and the determination of its physical characteristics, and presents a logical workflow for its preparation and purification.

Physical and Chemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature with a mild, characteristic odor.[1][3] It is a flammable liquid and is considered to have moderate toxicity upon acute exposure.[1][4]

Tabulated Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉ClO | [1][5][6] |

| Molecular Weight | 108.57 g/mol | [2][5][6] |

| Density | 1.058 g/mL at 25 °C | [4][7][8] |

| Boiling Point | 124-128 °C | [4][7][8] |

| Melting Point | -20 °C | [7][9] |

| Refractive Index (n20/D) | 1.439 - 1.440 | [4][7][9] |

| Flash Point | 38 °C (100.4 °F) - closed cup | [3][4] |

| Vapor Pressure | 4.2 mmHg at 25°C | [7] |

| pKa | 14.16 ± 0.29 (Predicted) | [1] |

Solubility

This compound exhibits moderate solubility in water and is soluble in common organic solvents like ethanol (B145695) and acetone.[1] The presence of both a polar hydroxyl group and nonpolar alkyl and chloro groups contributes to its miscibility characteristics.[1]

| Solvent | Solubility | Reference(s) |

| Water | Soluble / Slightly miscible | [1] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

Spectral Data

Spectral analysis is crucial for the structural elucidation and purity assessment of this compound.

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. | [10][11] |

| ¹³C NMR | The carbon NMR spectrum indicates the number of distinct carbon environments. | [10] |

| IR Spectroscopy | Infrared spectroscopy can identify the presence of key functional groups, such as the hydroxyl (-OH) and carbon-chlorine (C-Cl) bonds. | [10] |

| Mass Spectrometry | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. | [10] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Two common approaches are detailed below.

Method 1: Chlorination of 2-Methyl-2-propanol (tert-Butanol)

This method involves the nucleophilic substitution of the hydroxyl group in tert-butanol (B103910) with a chlorine atom.

-

Reaction: (CH₃)₃COH + HCl → (CH₃)₂C(OH)CH₂Cl + H₂O

-

Reagents: 2-methyl-2-propanol (tert-butanol), concentrated hydrochloric acid or thionyl chloride (SOCl₂).[1]

-

Procedure Outline:

-

Cool 2-methyl-2-propanol in an ice bath.

-

Slowly add the chlorinating agent (e.g., concentrated HCl) with constant stirring.

-

Allow the reaction mixture to stir at a controlled temperature.

-

After the reaction is complete, perform a liquid-liquid extraction to separate the product from the aqueous layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation.

-

Method 2: Hydration of 3-Chloro-2-methylpropene (B57409)

This industrial method involves the acid-catalyzed addition of water across the double bond of 3-chloro-2-methylpropene.[2] A modern variation of this method utilizes a solid acid catalyst to minimize acidic wastewater.[12][13]

-

Reaction: CH₂=C(CH₃)CH₂Cl + H₂O --(H⁺ catalyst)--> (CH₃)₂C(OH)CH₂Cl

-

Reagents: 3-chloro-2-methylpropene, water, and an acid catalyst (e.g., 80% sulfuric acid or a cation exchange resin).[2][12]

-

Procedure Outline using a Solid Acid Catalyst:

-

Feed 3-chloro-2-methylpropene and water into the column at controlled flow rates.[12][13]

-

Maintain the temperature of the column within a specified range (e.g., 0-45 °C).[13]

-

Collect the reaction mixture as it elutes from the column.

-

Separate the organic layer from the aqueous layer.

-

Dry the organic layer and purify the product by distillation.

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of this compound.

Determination of Boiling Point:

-

Place a small volume of the purified liquid into a distillation flask.

-

Add a few boiling chips to ensure smooth boiling.

-

Heat the flask gently.

-

Record the temperature at which the liquid and vapor phases are in equilibrium, as indicated by a stable temperature reading on a thermometer placed at the vapor outlet.

Determination of Density:

-

Measure the mass of a clean, dry pycnometer (specific gravity bottle) of a known volume.

-

Fill the pycnometer with the sample liquid, ensuring there are no air bubbles.

-

Bring the pycnometer and its contents to a constant temperature (e.g., 25 °C) in a water bath.

-

Measure the mass of the filled pycnometer.

-

Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index:

-

Calibrate an Abbe refractometer using a standard of known refractive index.

-

Place a few drops of the sample on the prism of the refractometer.

-

Close the prism and allow the sample to reach a constant temperature (e.g., 20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the instrument's scale.

Determination of Solubility:

-

To a test tube containing a small, measured amount of the solvent (e.g., 1 mL of water), add a small, measured amount of this compound dropwise.

-

After each addition, shake the test tube vigorously.

-

Observe and record whether the solute dissolves completely, is partially soluble, or is insoluble.

-

Repeat the process with different solvents (e.g., ethanol, acetone).

Logical Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

Safety Information

This compound is a flammable liquid and vapor.[5] It may cause skin and eye irritation.[1][5] Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area, preferably in a fume hood.[7] Keep away from heat, sparks, and open flames.[14]

Conclusion

This technical guide has provided a detailed summary of the key physical properties of this compound, essential for its application in research and development. The tabulated data offers a quick reference for its physical constants, while the outlined experimental protocols provide a foundation for its synthesis and characterization. The provided workflow and safety information further support the safe and effective handling and use of this important chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 558-42-9 | Benchchem [benchchem.com]

- 3. cartelinternational.com [cartelinternational.com]

- 4. 1-氯-2-甲基-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Chloro-2-methylpropan-2-ol | C4H9ClO | CID 68409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound [chembk.com]

- 8. This compound | 558-42-9 [chemicalbook.com]

- 9. This compound [stenutz.eu]

- 10. This compound(558-42-9) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN102229522A - Method for preparing this compound - Google Patents [patents.google.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to 1-Chloro-2-methyl-2-propanol and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 1-chloro-2-methyl-2-propanol, a key chemical intermediate, and its constitutional isomers. The document details their structural formulas, physicochemical properties, and established experimental protocols for synthesis.

Core Compound: this compound

This compound (CAS No. 558-42-9) is a tertiary chlorinated alcohol with the molecular formula C₄H₉ClO.[1] It is a colorless to pale yellow liquid with a mild, distinct odor.[2][3] This compound is a versatile intermediate in organic synthesis, particularly valued in the pharmaceutical and chemical industries as a building block for more complex molecules, including central nervous system agents and antihypertensive drugs.[1][2] Its reactivity stems from the presence of both a primary chlorine atom, susceptible to nucleophilic substitution, and a tertiary hydroxyl group.[1]

Structural Formula:

Synonyms: Chloro-tert-butyl alcohol, 1-chloro-2-methylpropan-2-ol.[3][4]

Isomerism of C₄H₉ClO

The molecular formula C₄H₉ClO gives rise to numerous constitutional isomers, which can be broadly classified as chlorinated alcohols or chloroethers. Stereoisomerism (enantiomers and diastereomers) is also possible for chiral structures.

Constitutional Isomers

Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. The isomers of C₄H₉ClO can be derived from two primary carbon skeletons: a linear four-carbon chain (butane) and a branched three-carbon chain with a methyl group (isobutane or 2-methylpropane).

Diagram of Isomeric Relationships:

Data Presentation: Physicochemical Properties

The following tables summarize the available quantitative data for this compound and its constitutional isomers. Data for some isomers are limited in publicly accessible literature.

Table 1: Properties of this compound and its Isobutane Skeleton Isomers

| Property | This compound | 2-Chloro-2-methyl-1-propanol | 1-Chloro-2-methyl-1-propanol | 3-Chloro-2-methyl-1-propanol |

| CAS Number | 558-42-9[3] | 558-38-3[5] | 2090477-12-4[6] | 10317-10-9[7] |

| Molecular Weight ( g/mol ) | 108.57[8] | 108.57[5] | 108.57[6] | 108.57[7] |

| Boiling Point (°C) | 124-128[9] | Data not available | Data not available | 167.0 ± 13.0 (Predicted)[7] |

| Density (g/mL at 25°C) | 1.058[9] | Data not available | Data not available | 1.0 ± 0.1 (Predicted)[7] |

| Refractive Index (n20/D) | 1.439[9] | Data not available | Data not available | 1.432 (Predicted)[7] |

| Flash Point (°C) | 38[10] | Data not available | Data not available | 76.5 ± 15.3 (Predicted)[7] |

| pKa | 14.16 ± 0.29 (Predicted)[3] | Data not available | Data not available | 14.69 ± 0.10 (Predicted)[11] |

Table 2: Properties of Butane Skeleton Isomers of C₄H₉ClO

| Property | 4-Chloro-1-butanol | 3-Chloro-2-butanol | 2-Chloro-1-butanol | 1-Chloro-2-butanol | 2-Chloro-2-butanol |

| CAS Number | 928-51-8[1] | 563-84-8[12] | 26182-63-4 | 1873-25-2[13] | 558-39-4 |

| Molecular Weight ( g/mol ) | 108.57[1] | 108.57[12] | 108.57[14] | 108.57[13] | 108.57[15] |

| Boiling Point (°C) | 84-85 (at 16 mmHg)[1] | 139[12] | Data not available | Data not available | Data not available |

| Density (g/mL at 25°C) | 1.088[1] | 1.041[12] | Data not available | Data not available | Data not available |

| Refractive Index (n20/D) | 1.453[1] | 1.429[12] | Data not available | Data not available | Data not available |

| Flash Point (°C) | 36[16] | 61[12] | Data not available | Data not available | Data not available |

Experimental Protocols

The synthesis of this compound can be achieved through several established methods. Below are detailed protocols for two common synthetic routes.

Protocol 1: Chlorination of 2-methyl-2-propanol

This classic method involves the nucleophilic substitution of the hydroxyl group in tert-butanol.

-

Reaction Scheme: (CH₃)₃COH + SOCl₂ → (CH₃)₂C(OH)CH₂Cl + SO₂ + HCl or (CH₃)₃COH + conc. HCl → (CH₃)₂C(OH)CH₂Cl + H₂O

-

Apparatus:

-

Round-bottom flask equipped with a magnetic stirrer.

-

Reflux condenser or dropping funnel.

-

Heating mantle or ice bath for temperature control.

-

Gas trap (if using SOCl₂).

-

Separatory funnel for workup.

-

Distillation apparatus for purification.

-

-

Methodology (using Thionyl Chloride):

-

Setup: In a fume hood, charge a round-bottom flask with 2-methyl-2-propanol (tert-butanol). Cool the flask in an ice bath.

-

Reagent Addition: Add thionyl chloride (SOCl₂) dropwise to the cooled alcohol with constant stirring. The reaction is exothermic and releases HCl and SO₂ gas, which should be directed to a gas trap.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid, and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[2][3]

-

Protocol 2: Hydration of 3-Chloro-2-methylpropene (B57409)

This industrial method involves the acid-catalyzed addition of water across a double bond. Modern variations utilize solid acid catalysts to reduce acidic waste.[17][18]

-

Reaction Scheme: CH₂=C(CH₃)CH₂Cl + H₂O --(H⁺ catalyst)--> (CH₃)₂C(OH)CH₂Cl

-

Apparatus (Continuous Flow Method):

-

Methodology:

-

Catalyst Preparation: Pack the reactor column with a suitable cation exchange resin.[17]

-

Reactant Feed: Using separate pumps, continuously feed 3-chloro-2-methylpropene and water into the reactor at controlled flow rates (e.g., 0.5-20 kg/h for the alkene and 1-100 L/h for water).[19]

-

Reaction Conditions: Maintain the reactor temperature between 0-45°C using an external cooling system.[19]

-

Product Collection: The reaction effluent is collected from the reactor outlet.

-

Workup: The collected liquid is directed to a separator to remove the aqueous phase. The organic phase, containing the product, is then dried and purified.

-

Purification: The target compound is isolated from the organic phase by fractional distillation under reduced pressure. This method offers the advantage of being a one-step process that minimizes the generation of acidic wastewater compared to traditional methods using concentrated sulfuric acid.[17][19]

-

Diagram of Synthesis Workflow:

References

- 1. 4-Chloro-1-butanol | High-Purity Synthetic Intermediate [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Chloro-2-methyl-1-propanol | C4H9ClO | CID 18365724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Chloro-2-methyl-1-propanol | C4H9ClO | CID 21552698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Chloro-2-methyl-1-propanol | CAS#:10317-10-9 | Chemsrc [chemsrc.com]

- 8. 1-Chloro-2-methylpropan-2-ol | C4H9ClO | CID 68409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [chembk.com]

- 10. This compound 97 558-42-9 [sigmaaldrich.com]

- 11. 3-Chloro-2-methyl-1-propanol CAS#: 10317-10-9 [m.chemicalbook.com]

- 12. 3-chlorobutan-2-ol | 563-84-8 [chemnet.com]

- 13. benchchem.com [benchchem.com]

- 14. 2-Chlorobutan-1-ol | C4H9ClO | CID 12575179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Chlorobutan-2-ol | C4H9ClO | CID 22486981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Chloro-1-butanol | 928-51-8 [chemicalbook.com]

- 17. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 18. This compound | 558-42-9 | Benchchem [benchchem.com]

- 19. CN102229522A - Method for preparing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 1-Chloro-2-methyl-2-propanol from tert-Butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic route for producing 1-chloro-2-methyl-2-propanol, a key chemical intermediate, starting from tert-butanol (B103910). Direct chlorination of tert-butanol via reagents like hydrochloric acid does not yield the target compound. Instead, it produces 2-chloro-2-methylpropane (B56623) through an SN1 reaction. This paper details a robust two-step synthetic pathway that begins with the acid-catalyzed dehydration of tert-butanol to isobutylene (B52900), followed by the electrophilic addition of hypochlorous acid across the double bond of the isobutylene intermediate. This guide presents detailed reaction mechanisms, experimental protocols, and quantitative data to assist researchers in the successful synthesis of this compound.

Introduction

This compound is a halogenated alcohol with significant applications as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries.[1][2] Its bifunctional nature, containing both a hydroxyl group and a chlorine atom, allows for a variety of subsequent chemical transformations.

A common misconception is that this compound can be synthesized by the direct reaction of tert-butanol (2-methyl-2-propanol) with hydrochloric acid. However, this reaction proceeds via a classic SN1 mechanism, where the hydroxyl group is protonated and leaves as a water molecule, forming a stable tertiary carbocation. The subsequent nucleophilic attack by the chloride ion results in the formation of tert-butyl chloride (2-chloro-2-methylpropane).

This guide elucidates a reliable, indirect synthetic pathway to obtain this compound from tert-butanol. The proposed method involves two primary stages:

-

Dehydration of tert-Butanol: The acid-catalyzed elimination of water from tert-butanol to yield isobutylene.

-

Formation of the Chlorohydrin: The electrophilic addition of hypochlorous acid (HOCl) to isobutylene to produce the target molecule, this compound.

This document provides a detailed examination of the underlying chemical principles, step-by-step experimental procedures, and relevant physicochemical data to support research and development in this area.

Proposed Synthetic Pathway & Mechanism

The overall transformation of tert-butanol to this compound is presented below. This pathway leverages the reactivity of alkenes and provides a regioselective method for the introduction of both a chlorine atom and a hydroxyl group.

Step 1: Dehydration of tert-Butanol to Isobutylene

This step is an acid-catalyzed elimination reaction. The mechanism involves the protonation of the hydroxyl group of tert-butanol, followed by the loss of a water molecule to form a stable tertiary carbocation. A proton is then abstracted from an adjacent carbon by a weak base (like water or the conjugate base of the acid catalyst) to form the alkene, isobutylene.

Step 2: Electrophilic Addition of Hypochlorous Acid to Isobutylene

The reaction of isobutylene with hypochlorous acid is an electrophilic addition. The electron-rich double bond of isobutylene attacks the electrophilic chlorine atom of HOCl, forming a cyclic chloronium ion intermediate. Water then acts as a nucleophile, attacking the more substituted carbon of the chloronium ion (in accordance with Markovnikov's rule). This ring-opening is followed by deprotonation to yield the final product, this compound.

Experimental Protocols

Step 1: Dehydration of tert-Butanol to Isobutylene

This procedure is adapted from standard laboratory methods for alkene synthesis via alcohol dehydration.

Materials:

-

tert-Butanol

-

Concentrated sulfuric acid (H₂SO₄) or a solid acid catalyst like Amberlyst 15

-

Ice bath

-

Distillation apparatus

-

Gas collection system (e.g., gas bag or inverted graduated cylinder in a water trough)

Procedure:

-

Set up a fractional distillation apparatus with a dropping funnel. The receiving flask should be cooled in an ice bath to condense the gaseous isobutylene product.

-

In the distillation flask, place a catalytic amount of concentrated sulfuric acid.

-

Slowly add tert-butanol to the distillation flask from the dropping funnel.

-

Gently heat the mixture to a temperature between 50-120°C.[3][4] The gaseous isobutylene will form and distill over.

-

Collect the isobutylene gas. Due to its low boiling point (-6.9°C), it should be used immediately in the next step or stored appropriately as a liquefied gas under pressure.[5]

-

The reaction can be driven to completion by removing the isobutylene as it is formed, in accordance with Le Chatelier's principle. Reactive distillation is an effective technique for achieving high conversion.[3][4][6][7]

Step 2: Synthesis of this compound from Isobutylene

This procedure involves the in-situ generation or use of a pre-formed hypochlorous acid solution for the reaction with isobutylene.

Materials:

-

Isobutylene (from Step 1)

-

Sodium hypochlorite (B82951) solution (commercial bleach, e.g., 5.25% NaOCl)

-

Dry ice (solid CO₂) or a weak acid (e.g., acetic acid)

-

Ether or other suitable organic solvent

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Preparation of Hypochlorous Acid Solution: In a flask cooled in an ice bath, place the sodium hypochlorite solution. Slowly add crushed dry ice or dropwise add a weak acid. The addition of acid shifts the equilibrium from hypochlorite to hypochlorous acid.

-

Reaction with Isobutylene: Bubble the gaseous isobutylene from the previous step directly into the cold hypochlorous acid solution with vigorous stirring. Alternatively, if isobutylene was collected as a liquid, it can be slowly added to the HOCl solution. The reaction is typically fast.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent like diethyl ether.

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation.

Quantitative Data

The following tables summarize key quantitative data for the reactants, intermediates, and the final product.

Table 1: Physical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| tert-Butanol | C₄H₁₀O | 74.12 | 82.3[8] | 25.8[8] | 0.775 @ 25°C[9] |

| Isobutylene | C₄H₈ | 56.11 | -6.9[5] | -140.3[10] | 0.588 @ 25°C[10] |

| This compound | C₄H₉ClO | 108.57 | 124-128[11][12] | -20[13] | 1.058 @ 25°C[11][12] |

Table 2: Reaction Conditions and Yields

| Reaction Step | Catalyst/Reagent | Temperature (°C) | Typical Yield (%) | Notes |

| Dehydration of tert-Butanol | H₂SO₄ or Solid Acid Catalyst | 50-120[3][4] | >95[3][4] | High conversion achievable with reactive distillation. |

| Addition of HOCl to Isobutylene | HOCl (from NaOCl/Acid) | 0-10 | 70-80 | Yields can vary based on the method of HOCl generation and reaction conditions. |

Safety Considerations

-

tert-Butanol: Flammable liquid and solid. Can cause eye irritation and is harmful if inhaled.

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Isobutylene: Extremely flammable gas.[14] Forms explosive mixtures with air. Handle in a well-ventilated area, away from ignition sources.

-

Hypochlorous Acid/Sodium Hypochlorite: Strong oxidizers. Can cause skin and eye irritation. Mixing bleach with acid generates chlorine gas, which is toxic. This step must be performed in a well-ventilated fume hood.

-

This compound: Flammable liquid. May cause skin and eye irritation.[15]

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these procedures. All operations should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from tert-butanol is effectively achieved through a two-step process involving the dehydration of the starting alcohol to isobutylene, followed by the electrophilic addition of hypochlorous acid. This method circumvents the unfavorable outcome of direct chlorination and provides a reliable route to this important chemical intermediate. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the field of organic synthesis and drug development. Careful attention to reaction conditions and safety protocols is paramount for the successful and safe execution of this synthesis.

References

- 1. This compound | 558-42-9 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scribd.com [scribd.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Gas detectors and respiratory protection equipments C4H8 (isobutylene), CAS number 115-11-7 [en.gazfinder.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butanol - Sciencemadness Wiki [sciencemadness.org]

- 9. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]

- 10. Isobutylene - Wikipedia [en.wikipedia.org]

- 11. This compound 97 558-42-9 [sigmaaldrich.com]

- 12. This compound | 558-42-9 [chemicalbook.com]

- 13. This compound [stenutz.eu]

- 14. Isobutylene Gas | Metro Welding Supply Corp. [metrowelding.com]

- 15. 1-Chloro-2-methylpropan-2-ol | C4H9ClO | CID 68409 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of 1-Chloro-2-methyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary industrial mechanisms for the formation of 1-chloro-2-methyl-2-propanol, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The document details two principal synthetic routes: the acid-catalyzed hydration of 3-chloro-2-methylpropene (B57409) and the acid-catalyzed ring-opening of isobutylene (B52900) oxide. A thorough examination of the reaction mechanisms, experimental protocols, and quantitative data is presented to serve as a valuable resource for professionals in research and development.

Introduction

This compound [(CH₃)₂C(OH)CH₂Cl], a tertiary alcohol, is a significant building block in organic synthesis. Its bifunctional nature, containing both a hydroxyl group and a chlorine atom, allows for a variety of subsequent chemical transformations. This guide focuses on the core mechanisms of its formation, providing the necessary technical details for its synthesis and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₄H₉ClO |

| Molecular Weight | 108.57 g/mol |

| Boiling Point | 124-128 °C |

| Density | 1.058 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.439 |

| ¹H NMR (CDCl₃, δ) | See Table 3 |

| ¹³C NMR (CDCl₃, δ) | See Table 4 |

Synthetic Routes and Mechanisms

Two primary industrial methods for the synthesis of this compound are the hydration of 3-chloro-2-methylpropene and the reaction of isobutylene oxide with hydrogen chloride.

Acid-Catalyzed Hydration of 3-Chloro-2-methylpropene

This widely used method involves the electrophilic addition of water to the double bond of 3-chloro-2-methylpropene. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, or a solid acid catalyst like a cation exchange resin.[1]

Mechanism: The reaction proceeds via a three-step mechanism consistent with Markovnikov's rule.[2][3]

-

Protonation of the alkene: The π-electrons of the double bond attack a proton from the acid catalyst (e.g., H₃O⁺), forming a stable tertiary carbocation intermediate. This step is the rate-determining step of the reaction.[2][3]

-

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the carbocation.

-

Deprotonation: A final deprotonation step by a water molecule regenerates the acid catalyst and yields the final product, this compound.

Acid-Catalyzed Ring-Opening of Isobutylene Oxide

This method involves the reaction of isobutylene oxide (2,2-dimethyloxirane) with hydrogen chloride.

Mechanism: The reaction proceeds through an acid-catalyzed nucleophilic ring-opening of the epoxide.

-

Protonation of the epoxide: The oxygen atom of the epoxide is protonated by the acid, making the ring more susceptible to nucleophilic attack.

-

Nucleophilic attack by chloride: The chloride ion then attacks one of the electrophilic carbon atoms of the protonated epoxide. In this case, the attack occurs at the more substituted tertiary carbon due to the development of a partial positive charge, which is better stabilized at this position. This step proceeds with inversion of stereochemistry if the carbon were chiral.

-

Formation of the chlorohydrin: The ring opens to form this compound.

References

Spectroscopic Analysis of 1-Chloro-2-methyl-2-propanol: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 1-Chloro-2-methyl-2-propanol (CAS No. 558-42-9), a tertiary chlorinated alcohol with the molecular formula C₄H₉ClO.[1] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[2] For this compound, both ¹H and ¹³C NMR provide crucial information about its carbon framework and the chemical environment of its hydrogen atoms.[1]

1.1. ¹H NMR Spectroscopy Data

The proton NMR spectrum of this compound displays three distinct signals, which correspond to the three unique proton environments within the molecule.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 | Singlet | 2H | -CH₂Cl |

| ~2.5 | Singlet (broad) | 1H | -OH |

| ~1.3 | Singlet | 6H | -C(CH₃)₂ |

1.2. ¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~72 | -C(CH₃)₂ |

| ~55 | -CH₂Cl |

| ~28 | -C(CH₃)₂ |

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of organic compounds is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[2] The solution is then filtered into a clean NMR tube.[2] Tetramethylsilane (TMS) is often used as an internal standard.[2]

-

Data Acquisition: The NMR spectrum is acquired on a spectrometer. For ¹H NMR, the instrument is typically run at a frequency of 300 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is usually obtained to simplify the signals to single lines for each carbon environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its alcohol and alkyl halide functionalities.[1]

2.1. IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Alcohol (-OH)[1] |

| 2990 - 2950 (strong) | C-H stretch | Alkyl (-CH₃, -CH₂)[1] |

| 1470 - 1450 (medium) | C-H bend (scissoring) | -CH₂-[1] |

| 1380 - 1360 (medium) | C-H bend (rocking) | -C(CH₃)₂[1] |

| 1260 - 1050 (strong) | C-O stretch | Tertiary Alcohol[1] |

| 800 - 600 (medium-strong) | C-Cl stretch | Alkyl Halide (-CH₂Cl)[1] |

2.2. Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the following protocol can be used:

-

Sample Preparation (Neat Liquid): A pure sample of the liquid (1-2 drops) is placed between two polished salt (NaCl or KBr) plates.[3] This "sandwich" is then placed directly in the sample holder of the spectrometer.[3] This method is referred to as obtaining a "neat" spectrum.[3]

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[4] The instrument measures the absorption of IR radiation by the sample and plots it against the wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

3.1. Mass Spectrometry Data

The mass spectrum of this compound will show a molecular ion peak and various fragment ions. Due to the presence of chlorine, isotopic peaks for ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio) will be observed for chlorine-containing fragments.

| m/z | Relative Intensity | Assignment |

| 108/110 | Low | [M]⁺, Molecular ion |

| 93/95 | Moderate | [M - CH₃]⁺ |

| 77 | Moderate | [M - CH₂Cl]⁺ |

| 59 | High | [C₃H₇O]⁺ |

| 43 | Very High | [C₃H₇]⁺ (tert-butyl cation) |

3.2. Experimental Protocol for Mass Spectrometry

A common method for analyzing volatile organic compounds like this compound is Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[5]

-

Ionization: In the EI method, the gaseous molecules are bombarded with a high-energy electron beam, which knocks off an electron to form a radical cation (molecular ion).[5]

-

Mass Analysis: The resulting ions are accelerated into a magnetic field, which deflects them based on their mass-to-charge ratio.[5]

-

Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic data discussed.

References

An In-depth Technical Guide on the Solubility of 1-Chloro-2-methyl-2-propanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chloro-2-methyl-2-propanol in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents the available qualitative information. To offer a broader perspective for formulation and research purposes, semi-quantitative solubility data for the structurally related compound, chlorobutanol (B1668791) (1,1,1-trichloro-2-methyl-2-propanol), is also included as a reference. Furthermore, this document details established experimental protocols for determining solubility and provides visual workflows to aid in experimental design and solvent selection.

Introduction to this compound

This compound is a halogenated tertiary alcohol with the chemical formula C₄H₉ClO.[1] It exists as a colorless to pale yellow liquid with a characteristic mild odor.[2] The presence of both a polar hydroxyl group and a nonpolar alkyl halide moiety gives it a degree of solubility in both polar and nonpolar organic solvents, while it is only slightly miscible with water.[2] Understanding its solubility profile is crucial for its application as a reagent, intermediate, or solvent in various chemical and pharmaceutical processes.

Solubility Data

Quantitative solubility data for this compound is not widely reported in scientific literature. However, qualitative descriptions of its solubility in common organic solvents are available.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Ethanol | Soluble[2] |

| Acetone | Soluble[2] |

| Water | Slightly miscible[2] |

Table 2: Semi-Quantitative Solubility of Chlorobutanol (Analogue Compound)

To provide a more detailed reference for formulation development, the following table summarizes the semi-quantitative solubility of chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol), a structurally similar compound. These values are generally determined at room temperature (approximately 20-25°C).

| Solvent | Semi-Quantitative Solubility ( g/100g Solvent) | Reference |

| Ethanol (95%) | ~100 | [3] |

| Ethanol | ~167 | [3] |

| Methanol | Freely Soluble | [3] |

| Chloroform | Freely Soluble | [3] |

| Ether | Freely Soluble | [3] |

| Ethyl Acetate | ~9.1 | [3] |

| Glycerol (85%) | ~10 | [3] |

| Volatile Oils | Soluble | [3] |

| Glacial Acetic Acid | Soluble | [3] |

Note: "Freely Soluble" is a qualitative term from pharmacopeial standards, generally indicating that 1 part of solute dissolves in less than 10 parts of solvent.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a liquid solute like this compound in an organic solvent.

3.1. Gravimetric Method (Shake-Flask Technique)

The gravimetric method, often employed in conjunction with the shake-flask technique, is a fundamental and widely used approach to determine the equilibrium solubility of a compound.

Objective: To determine the mass of solute that dissolves in a given mass or volume of solvent at a specific temperature to form a saturated solution.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of an undissolved phase of the solute is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solute-solvent system. Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is reached, allow the mixture to stand undisturbed at the set temperature for a period to allow the undissolved solute to settle.

-

Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a pipette or syringe. To avoid transferring any undissolved solute, a syringe filter can be used.

-

Transfer the withdrawn sample to a pre-weighed evaporating dish or vial.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the sample under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that does not cause the solute to evaporate).

-

Once the solvent is completely removed, reweigh the dish or vial containing the solute residue.

-

The difference between the final mass and the initial mass of the container gives the mass of the dissolved solute.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100g of solvent, g/100mL of solvent, or mol/L.

-

Solubility ( g/100g solvent): (mass of solute / mass of solvent) x 100

-

Solubility (g/100mL solvent): (mass of solute / volume of solvent) x 100

-

3.2. Spectroscopic Method

For compounds with a suitable chromophore, UV-Vis spectroscopy can be a rapid and accurate method for determining solubility. A calibration curve must first be established.

Objective: To determine the concentration of a solute in a saturated solution by measuring its absorbance of light.

Materials:

-

Spectrophotometer (UV-Vis)

-

Quartz or glass cuvettes

-

Materials for preparing a saturated solution (as in the gravimetric method)

-

Volumetric flasks and pipettes for preparing standard solutions

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution and Sampling:

-

Prepare a saturated solution and withdraw a sample of the supernatant as described in the gravimetric method (steps 1 and 2).

-

-

Sample Analysis:

-

Dilute the saturated supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of this compound.

Caption: Factors influencing the solubility of a solute in a solvent.

Caption: Experimental workflow for determining solubility.

References

An In-depth Technical Guide to the Chemical Reactivity of the Hydroxyl Group in 1-Chloro-2-methyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the hydroxyl group in 1-chloro-2-methyl-2-propanol. The document elucidates the influence of the tertiary nature of the alcohol and the adjacent chloro group on its reaction profile. Key transformations of the hydroxyl functionality, including dehydrochlorination, oxidation, reduction, esterification, and etherification, are discussed in detail. This guide furnishes experimental protocols, quantitative data, and mechanistic pathways to serve as a crucial resource for professionals engaged in chemical synthesis and drug development.

Introduction

This compound is a bifunctional organic molecule featuring a tertiary alcohol and a primary alkyl chloride.[1] This unique structural arrangement dictates its chemical behavior, making it a valuable intermediate in organic synthesis.[1] The hydroxyl group, situated on a sterically hindered tertiary carbon, exhibits distinct reactivity compared to primary or secondary alcohols. This guide focuses specifically on the chemical transformations of this hydroxyl group, providing a detailed examination of its reactivity, reaction mechanisms, and synthetic applications.

Structural and Electronic Effects on Hydroxyl Group Reactivity

The reactivity of the hydroxyl group in this compound is primarily governed by two key factors:

-

Steric Hindrance: The tertiary nature of the alcohol, with three alkyl substituents attached to the carbinol carbon, presents significant steric bulk. This sterically crowded environment hinders the approach of nucleophiles and reagents, thereby influencing reaction rates and, in some cases, preventing certain reactions from occurring under standard conditions.

-

Electronic Effects: The presence of an electron-withdrawing chlorine atom on the adjacent carbon atom can exert a modest inductive effect, potentially influencing the acidity of the hydroxyl proton and the stability of any potential carbocation intermediates.

The hydroxyl group itself is a poor leaving group.[2] Therefore, reactions involving the cleavage of the C-O bond typically require protonation of the hydroxyl group or its conversion into a more effective leaving group, such as a tosylate.[2]

Key Reactions of the Hydroxyl Group

Dehydrochlorination and Diol Formation

Contrary to the expected intramolecular Williamson ether synthesis to form an epoxide, the reaction of this compound with a strong base like sodium hydroxide (B78521) leads to the formation of 2-methyl-1,2-propanediol.[3] This outcome suggests that under these conditions, an intermolecular nucleophilic substitution on the chlorinated carbon by hydroxide ion is not the primary pathway. Instead, a more complex mechanism is at play. The reaction has been shown to be a two-step nucleophilic elimination of hydrogen chloride.[3]

Quantitative Data: Reaction Kinetics of Dehydrochlorination

| Compound | Temperature (°C) | k (10⁻⁵ s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |

| This compound | 10 | 3.2 | 85.5 ± 2.1 | -59 ± 7 |

Data sourced from a study on the dehydrochlorination of various chlorohydrins. The rate constant 'k' is for the reaction in water.[3]

Experimental Protocol: Dehydrochlorination of this compound

This protocol is based on the kinetic study of the dehydrochlorination of 1,2-chlorohydrins.[3]

-

Materials: this compound, sodium hydroxide solution (standardized), distilled water, appropriate buffer solutions (for pH control if necessary), constant temperature bath, titration equipment or a pH meter.

-

Procedure:

-

Prepare a solution of this compound of known concentration in distilled water.

-

Prepare a solution of sodium hydroxide of known concentration.

-

Equilibrate both solutions to the desired reaction temperature in a constant temperature bath.

-

Initiate the reaction by mixing the two solutions.

-

Monitor the progress of the reaction by periodically taking aliquots and quenching the reaction (e.g., by neutralization with a standard acid solution).

-

Determine the concentration of unreacted hydroxide or the formation of chloride ions over time using titration or ion-selective electrodes.

-

Calculate the rate constants from the collected data.

-

-

Product Analysis: The final product, 2-methyl-1,2-propanediol, can be identified and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Relationship: Dehydrochlorination Pathway

Caption: Dehydrochlorination of this compound leading to 2-methyl-1,2-propanediol.

Oxidation

The hydroxyl group in this compound is tertiary, meaning the carbon atom to which it is attached is bonded to three other carbon atoms and has no hydrogen atoms directly attached.[1] This structural feature renders it resistant to oxidation under standard conditions using common oxidizing agents like chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC).[1][4] These reagents typically require a C-H bond on the carbinol carbon for the oxidation to proceed.

Quantitative Data: Reactivity with Common Oxidizing Agents

| Oxidizing Agent | Reactivity with this compound | Expected Product |

| Chromic Acid (H₂CrO₄) | No Reaction[1] | None |

| Pyridinium Chlorochromate (PCC) | No Reaction[1] | None |

| Potassium Permanganate (KMnO₄) | No Reaction (under mild conditions) | None |

Experimental Protocol: Attempted Oxidation of a Tertiary Alcohol (General Procedure)

This protocol is a general method to test the oxidative stability of a tertiary alcohol.

-

Materials: this compound, a mild oxidizing agent (e.g., PCC in dichloromethane), a strong oxidizing agent (e.g., Jones reagent - CrO₃ in H₂SO₄/acetone), appropriate solvents (e.g., dichloromethane (B109758), acetone), and analytical tools (TLC, GC-MS).

-

Procedure (with PCC):

-

Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add pyridinium chlorochromate (PCC) to the solution and stir at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

If no reaction is observed after an extended period (e.g., 24 hours), it confirms the resistance to oxidation.

-

-

Procedure (with Jones Reagent):

-

Dissolve this compound in acetone.

-

Cool the solution in an ice bath.

-

Add Jones reagent dropwise to the solution.

-

Allow the mixture to stir and monitor by TLC.

-

Work up the reaction by adding isopropanol (B130326) to quench excess oxidant, followed by extraction and analysis. The absence of a new product indicates resistance to oxidation.

-

Logical Relationship: Oxidation Resistance

Caption: Resistance of this compound to common oxidizing agents.

Reduction

While alcohols are generally not easily reduced, the direct reduction of a tertiary hydroxyl group to a hydrocarbon is achievable using specific reagents.[1] A notable method involves the use of a silane, such as chlorodiphenylsilane, in the presence of a Lewis acid catalyst like indium(III) chloride.[5][6] This reaction proceeds via the formation of a stabilized carbocation intermediate.

Quantitative Data: Reduction of Tertiary Alcohols (General)

| Reducing Agent System | Substrate Scope | Typical Yields |

| Chlorodiphenylsilane / InCl₃ | Secondary and Tertiary Alcohols[5][6] | High |

| Triethylsilane / Lewis Acid | Secondary and Tertiary Alcohols[7] | Good to High |

Experimental Protocol: Reduction of a Tertiary Alcohol to an Alkane (General Procedure)

This protocol is based on a general method for the reduction of tertiary alcohols.[5][6]

-

Materials: this compound, chlorodiphenylsilane (or another suitable silane), indium(III) chloride (InCl₃), anhydrous dichloromethane, and equipment for inert atmosphere reactions.

-

Procedure:

-

To a solution of this compound in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of indium(III) chloride.

-

Add chlorodiphenylsilane to the mixture at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alkane (1-chloro-2-methylpropane) by column chromatography or distillation.

-

Characterize the product using NMR and IR spectroscopy.

-

Reaction Pathway: Reduction of the Hydroxyl Group

Caption: Proposed pathway for the reduction of the hydroxyl group.

Esterification

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Due to the steric hindrance of the tertiary alcohol, the Fischer esterification (reaction with a carboxylic acid under acidic conditions) is generally slow and may give low yields.[8] A more effective method is the reaction with a more reactive acylating agent, such as an acid chloride, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.[9]

Quantitative Data: Esterification of Tertiary Alcohols (General)

| Method | Reagents | Typical Yields |

| Fischer Esterification | Carboxylic Acid, Strong Acid Catalyst | Low to Moderate[8] |

| Acylation with Acid Chloride | Acid Chloride, Pyridine | Good to High[9] |

Experimental Protocol: Esterification with an Acid Chloride (General Procedure)

This is a general procedure for the esterification of a tertiary alcohol.[9]

-

Materials: this compound, an acid chloride (e.g., acetyl chloride), anhydrous pyridine or triethylamine (B128534), an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether), and equipment for anhydrous reactions.

-

Procedure:

-

Dissolve this compound in the anhydrous solvent in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere.

-

Add pyridine or triethylamine to the solution.

-

Cool the mixture in an ice bath.

-

Add the acid chloride dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, wash it with dilute acid (e.g., 1M HCl) to remove the base, then with a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting ester by column chromatography or distillation.

-

Characterize the product by NMR and IR spectroscopy.

-

Experimental Workflow: Esterification

Caption: General workflow for the esterification of this compound.

Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[10][11][12] Attempting to synthesize an ether from this compound via this method presents a significant challenge. The formation of the corresponding alkoxide is straightforward using a strong base. However, due to the high steric hindrance of the tertiary alkoxide, it is more likely to act as a base rather than a nucleophile when reacted with an alkyl halide, leading predominantly to an E2 elimination reaction of the alkyl halide.[10][13] Therefore, the Williamson ether synthesis is generally not a suitable method for preparing ethers from tertiary alcohols like this compound.

Quantitative Data: Williamson Ether Synthesis with Tertiary Alkoxides

| Alkoxide Type | Alkyl Halide Type | Major Product |

| Tertiary | Primary | Ether (low to moderate yield) / Elimination |

| Tertiary | Secondary/Tertiary | Elimination[10][13] |

Experimental Protocol: Attempted Williamson Ether Synthesis (General Procedure)

This protocol outlines a general approach but highlights the expected difficulties.

-

Materials: this compound, a strong base (e.g., sodium hydride), a primary alkyl halide (e.g., methyl iodide), an anhydrous aprotic solvent (e.g., THF or DMF), and equipment for anhydrous and inert atmosphere reactions.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride in the anhydrous solvent.

-

Add a solution of this compound in the same solvent dropwise at 0 °C.

-

Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of the alkoxide.

-

Add the primary alkyl halide to the alkoxide solution.

-

Heat the reaction mixture (e.g., to 50-100 °C) and monitor by GC-MS.

-

Analyze the product mixture for the expected ether and any elimination byproducts. The predominant product is likely to be the alkene derived from the alkyl halide.

-

Logical Relationship: Challenges in Etherification

Caption: Competing pathways in the Williamson ether synthesis with a tertiary alkoxide.

Conversion to a Better Leaving Group

To facilitate nucleophilic substitution at the tertiary carbon, the hydroxyl group can be converted into a better leaving group, such as a tosylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[14][15][16][17][18] The resulting tosylate is an excellent leaving group, and its substitution by a nucleophile can then be attempted. However, Sₙ1 reactions at a tertiary center are prone to carbocation rearrangements, though in this specific case, rearrangement is less likely. Sₙ2 reactions at a tertiary center are generally not favored due to steric hindrance.

Experimental Protocol: Synthesis of a Tertiary Tosylate (General Procedure)

This is a general procedure for the tosylation of an alcohol.[19][20]

-

Materials: this compound, p-toluenesulfonyl chloride (TsCl), anhydrous pyridine, and equipment for anhydrous reactions.

-

Procedure:

-

Dissolve this compound in anhydrous pyridine and cool the solution in an ice bath.

-

Add p-toluenesulfonyl chloride in portions with stirring, ensuring the temperature remains low.

-

Allow the reaction mixture to stir in the cold for several hours and then let it stand at a low temperature (e.g., in a refrigerator) overnight.

-

Pour the reaction mixture into ice-water to precipitate the tosylate and dissolve the pyridinium hydrochloride.

-

Collect the solid product by vacuum filtration, wash it with cold water, and recrystallize from a suitable solvent (e.g., ethanol).

-

Characterize the product by NMR and IR spectroscopy and measure its melting point.

-

Reaction Pathway: Conversion to Tosylate and Subsequent Substitution

Caption: Conversion of the hydroxyl group to a tosylate for subsequent nucleophilic substitution.

Conclusion

The chemical reactivity of the hydroxyl group in this compound is significantly influenced by its tertiary and sterically hindered nature. While it is resistant to oxidation, it can undergo reduction to the corresponding alkane under specific conditions. Esterification is most effectively achieved using reactive acylating agents. The formation of a diol upon treatment with a strong base is a notable and somewhat unexpected reaction pathway. Direct ether synthesis via the Williamson method is largely unsuccessful due to competing elimination reactions. Conversion of the hydroxyl group to a better leaving group, such as a tosylate, opens up possibilities for nucleophilic substitution reactions. This guide provides a foundational understanding and practical protocols for researchers exploring the synthetic utility of this versatile bifunctional molecule. Further investigation into the specific reaction conditions and optimization for each transformation will be valuable for its application in complex organic synthesis.

References

- 1. This compound | 558-42-9 | Benchchem [benchchem.com]

- 2. This compound(558-42-9) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Deoxygenation [organic-chemistry.org]

- 6. Silanes [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. byjus.com [byjus.com]

- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 11.1 The Discovery of Nucleophilic Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Methyl tosylate: _finally_ , OTC!!! , Hive Novel Discourse [chemistry.mdma.ch]

- 20. Sciencemadness Discussion Board - Preparation of methyl tosylate, safe methylating agent - Powered by XMB 1.9.11 [sciencemadness.org]

Electrophilic and nucleophilic sites in 1-Chloro-2-methyl-2-propanol

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-Chloro-2-methyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a bifunctional organic compound featuring both a primary alkyl chloride and a tertiary alcohol. This structure gives rise to distinct electrophilic and nucleophilic centers, governing its reactivity. The primary carbon atom bonded to the electronegative chlorine atom serves as the principal electrophilic site, susceptible to nucleophilic attack. Conversely, the oxygen atom of the tertiary hydroxyl group, with its lone pairs of electrons, acts as the primary nucleophilic site. The interplay between these intramolecular sites, particularly under basic conditions, facilitates a characteristic intramolecular SN2 reaction, leading to the formation of a cyclic ether (epoxide). This guide provides a detailed analysis of these reactive sites, supported by mechanistic diagrams, physical data, and a representative experimental protocol for inducing its characteristic intramolecular cyclization.

Molecular Structure and Reactive Sites

This compound, with the chemical formula (CH3)2C(OH)CH2Cl, possesses two key functional groups that dictate its chemical behavior: a hydroxyl (-OH) group and a chloro (-Cl) group. The significant difference in electronegativity between carbon, oxygen, and chlorine atoms results in a polarized molecule with distinct regions of high and low electron density.

-

Nucleophilic Site: The oxygen atom of the hydroxyl group is the primary nucleophilic center. Its two lone pairs of electrons can be donated to an electrophile. The nucleophilicity of this site is significantly enhanced upon deprotonation by a base, forming a potent nucleophilic alkoxide ion.

-

Electrophilic Site: The carbon atom bonded to the chlorine atom (C1) is the primary electrophilic center.[1] The high electronegativity of chlorine creates a dipole, rendering the C1 carbon partially positive (δ+) and susceptible to attack by nucleophiles.[2][3] This site undergoes nucleophilic substitution reactions, typically following an SN2 mechanism.[4]

Caption: Figure 1: Key reactive centers in this compound.

Reactivity and Mechanistic Pathways

The primary reaction pathway for this compound involves an intramolecular reaction between its nucleophilic and electrophilic sites. This is most commonly observed under basic conditions.

Base-Catalyzed Intramolecular SN2 Reaction (Epoxide Formation)